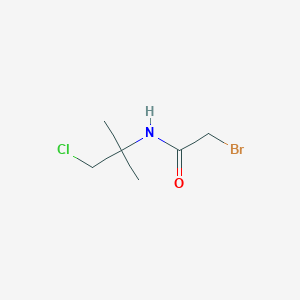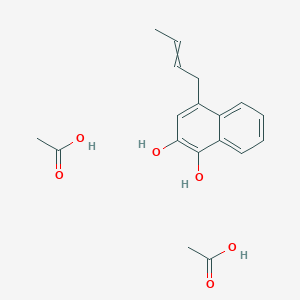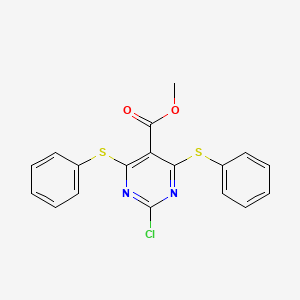
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is a chemical compound known for its unique structure and properties It is a derivative of indene, featuring a phenyl group and multiple methyl groups, which contribute to its distinct characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine typically involves the reaction of 1,1,3,3-tetramethyl-2-indanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in organic synthesis. The pathways involved often include nucleophilic or electrophilic interactions, depending on the reaction conditions and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Trimethyl-3-phenylindan: A structurally similar compound with different substitution patterns.
1,1,3,3-Tetramethyl-3-phenylindane: Another related compound with variations in the indane core.
1,1,3,3-Tetramethyl-3-phenylindene: A derivative with a different degree of saturation in the indene ring.
Uniqueness
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is unique due to its specific substitution pattern and the presence of both phenyl and multiple methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89929-48-6 |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-N-phenylinden-2-imine |
InChI |
InChI=1S/C19H21N/c1-18(2)15-12-8-9-13-16(15)19(3,4)17(18)20-14-10-6-5-7-11-14/h5-13H,1-4H3 |
InChI-Schlüssel |
CRBBWYIPYBTFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(C1=NC3=CC=CC=C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14385592.png)

![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)

![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)


![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)

![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)

